![molecular formula C16H17BrN2O4 B2913669 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide CAS No. 1797366-15-4](/img/structure/B2913669.png)
2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide
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Description
2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BOPM and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives, including those similar to the specified compound, have been explored for their potential as non-peptide small molecular antagonists. For instance, the synthesis of benzamide derivatives through elimination, reduction, and bromination reactions has been studied, leading to products tested for biological activity (H. Bi, 2015). These compounds are characterized using various spectroscopic methods, hinting at their potential in scientific research beyond pharmacological applications.
Photodynamic Therapy
Compounds with structures resembling the specified chemical have been investigated for their suitability in photodynamic therapy (PDT). For example, the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzamide groups have been explored for their photophysical and photochemical properties. These compounds demonstrate promising features such as good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for cancer treatment in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Radical Scavenging Activity
Research on bromophenols, which are structurally related to the specified compound, has shown potent scavenging activity against radicals. This activity indicates the potential application of these compounds as natural antioxidants in food and pharmaceutical fields, supporting health benefits beyond their primary pharmacological uses (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2012).
Halogen Bonding and Molecular Docking
The study of benzamide isomers has provided insights into halogen bonding's role in molecular interactions. Specifically, research on methoxyphenylbenzamide isomers has revealed their potential in forming halogen bonds, which could significantly impact their coupling with protein residues. This property can be crucial for designing new molecules with specific biological targets (R. Moreno-Fuquen, Esteban García-Torres, Kevin Arango-Daraviña, & J. Ellena, 2022).
properties
IUPAC Name |
2-bromo-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-23-12-5-6-14(17)13(8-12)16(22)18-9-11(20)10-19-7-3-2-4-15(19)21/h2-8,11,20H,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECXWIDKTVXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide |
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